(S)-1-Benzyl-3-ethylpiperazine-2,5-dione: An In-depth Technical Guide
(S)-1-Benzyl-3-ethylpiperazine-2,5-dione: An In-depth Technical Guide
Introduction
(S)-1-Benzyl-3-ethylpiperazine-2,5-dione is a chiral derivative of the piperazine-2,5-dione core, a class of compounds also known as 2,5-diketopiperazines (DKPs) or cyclodipeptides.[1][2] These six-membered heterocyclic scaffolds are formed from the condensation of two α-amino acids and are prevalent in a wide array of natural products and biologically active molecules.[3] The inherent rigidity of the DKP ring, conferred by the two planar amide bonds, makes it a privileged scaffold in medicinal chemistry, offering a stable and predictable framework for the spatial orientation of substituents.[4][5]
The specific stereochemistry at the C-3 position, designated as (S), and the presence of a benzyl group on the N-1 nitrogen and an ethyl group at the C-3 position, are critical determinants of the molecule's three-dimensional structure and its potential interactions with biological targets.[5] N-alkylation and the nature of the C-3 side chain are known to significantly influence the physicochemical properties and biological activity of DKPs, including their lipophilicity and binding affinity to various receptors.[4][6] This guide provides a comprehensive overview of the chemical properties of (S)-1-Benzyl-3-ethylpiperazine-2,5-dione, including its synthesis, characterization, reactivity, and potential biological significance, based on the established chemistry of this compound class.
Synthesis of (S)-1-Benzyl-3-ethylpiperazine-2,5-dione
The synthesis of chiral, unsymmetrically substituted 2,5-diketopiperazines like (S)-1-Benzyl-3-ethylpiperazine-2,5-dione is typically achieved through the intramolecular cyclization of a linear dipeptide precursor.[7][8] This approach allows for precise control over the stereochemistry at the α-carbon of the amino acid residues, which translates to the stereocenters in the final DKP product.
A plausible and versatile synthetic route involves the coupling of N-benzylglycine and the methyl ester of (S)-2-aminobutanoic acid, followed by saponification and subsequent intramolecular cyclization.
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for (S)-1-Benzyl-3-ethylpiperazine-2,5-dione.
Experimental Protocol
The following is a representative experimental protocol for the synthesis of (S)-1-Benzyl-3-ethylpiperazine-2,5-dione.
Step 1: Synthesis of N-(N-Benzylglycyl)-(S)-2-aminobutanoic acid methyl ester
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To a solution of N-Benzylglycine (1.0 eq) in a suitable aprotic solvent such as dimethylformamide (DMF), add a peptide coupling reagent like HATU (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.5 eq).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add (S)-2-Aminobutanoic acid methyl ester hydrochloride (1.0 eq) to the reaction mixture.
-
Allow the reaction to proceed at room temperature for 12-18 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure dipeptide ester.
Step 2: Saponification of the Dipeptide Ester
-
Dissolve the purified dipeptide ester in a mixture of tetrahydrofuran (THF) and water.
-
Add lithium hydroxide (LiOH) (1.5 eq) and stir the mixture at room temperature until the ester is completely hydrolyzed, as monitored by TLC.
-
Acidify the reaction mixture to pH 2-3 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the dipeptide carboxylic acid.
Step 3: Intramolecular Cyclization
-
Dissolve the dipeptide carboxylic acid in a high-boiling point solvent such as toluene or xylene.
-
Heat the solution to reflux for 12-24 hours with a Dean-Stark apparatus to remove water.
-
Alternatively, the cyclization can be promoted at lower temperatures using a suitable coupling reagent.
-
Monitor the reaction for the formation of the diketopiperazine by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude (S)-1-Benzyl-3-ethylpiperazine-2,5-dione by recrystallization or flash column chromatography.
Physicochemical Properties
The chemical and physical properties of (S)-1-Benzyl-3-ethylpiperazine-2,5-dione are dictated by its molecular structure, including the presence of polar amide bonds and nonpolar benzyl and ethyl substituents.
| Property | Value |
| Molecular Formula | C₁₃H₁₆N₂O₂ |
| Molecular Weight | 232.28 g/mol |
| Stereochemistry | (S)-enantiomer |
| Appearance | Expected to be a white to off-white solid |
| Solubility | Likely soluble in polar organic solvents such as methanol, ethanol, and DMSO; sparingly soluble in water. |
| Lipophilicity | The presence of the benzyl and ethyl groups increases the lipophilicity compared to the unsubstituted piperazine-2,5-dione core.[4] |
| Hydrogen Bonding | The molecule contains one hydrogen bond donor (N-H) and two hydrogen bond acceptors (C=O). |
Spectroscopic Characterization
Spectroscopic techniques are essential for the structural elucidation and confirmation of (S)-1-Benzyl-3-ethylpiperazine-2,5-dione. The expected spectral data are summarized below.
| Technique | Expected Features |
| ¹H NMR | - Aromatic protons of the benzyl group (δ ≈ 7.2-7.4 ppm).- Methylene protons of the benzyl group (singlet or AB quartet, δ ≈ 4.5-5.0 ppm).- Methine proton at the C-3 stereocenter (δ ≈ 4.0-4.3 ppm).- Methylene protons of the piperazine ring (δ ≈ 3.0-4.0 ppm).- Methylene and methyl protons of the ethyl group (multiplets, δ ≈ 1.0-2.5 ppm).- Amide proton (broad singlet, δ ≈ 8.0-8.5 ppm). |
| ¹³C NMR | - Carbonyl carbons of the amide groups (δ ≈ 165-175 ppm).- Aromatic carbons of the benzyl group (δ ≈ 127-138 ppm).- Methylene carbon of the benzyl group (δ ≈ 45-50 ppm).- Methine carbon at the C-3 stereocenter (δ ≈ 55-60 ppm).- Methylene carbons of the piperazine ring (δ ≈ 40-50 ppm).- Methylene and methyl carbons of the ethyl group (δ ≈ 10-30 ppm). |
| IR Spectroscopy | - N-H stretching vibration (≈ 3200-3300 cm⁻¹).- C-H stretching vibrations (aromatic and aliphatic, ≈ 2800-3100 cm⁻¹).- Amide I band (C=O stretching, ≈ 1650-1680 cm⁻¹).- Amide II band (N-H bending, ≈ 1510-1550 cm⁻¹). |
| Mass Spectrometry | - Molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight. |
Reactivity and Chemical Behavior
The piperazine-2,5-dione ring is a stable scaffold, yet it possesses sites of reactivity that can be exploited for further chemical modification.
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Amide Bond Hydrolysis: Under strong acidic or basic conditions, the amide bonds can be hydrolyzed to open the ring and yield the linear dipeptide precursor.
-
N-H Acylation/Alkylation: The secondary amide nitrogen can be further functionalized through acylation or alkylation, although this may require activation.
-
Enolate Formation and Alkylation: The α-carbons of the piperazine-2,5-dione ring can be deprotonated with a strong base to form an enolate, which can then be reacted with electrophiles. This allows for further substitution at the C-3 and C-6 positions. The stereochemical outcome of such reactions is an important consideration.
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Reactivity of the Benzyl Group: The benzyl group can be removed under hydrogenolysis conditions (e.g., H₂, Pd/C), which would yield the corresponding N-unsubstituted diketopiperazine.[9]
Potential Biological Activity
Diketopiperazines are a well-established class of biologically active compounds with a broad spectrum of activities, including antimicrobial, antifungal, antiviral, and anticancer properties.[2][3] The specific biological profile of (S)-1-Benzyl-3-ethylpiperazine-2,5-dione has not been extensively reported, but inferences can be drawn from structurally related molecules.
-
Anticancer Activity: Many N-benzylpiperazine derivatives have been investigated for their potential as anticancer agents.[4][10] The benzyl group can participate in hydrophobic and π-stacking interactions within the binding pockets of biological targets.[6]
-
Neurological Activity: N-benzylpiperazine (BZP) and its derivatives are known to have psychoactive effects, often by modulating neurotransmitter systems.[11][12] While the dione functionality significantly alters the structure and properties compared to BZP, the N-benzylpiperazine core is a common feature in centrally active compounds.
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Antimicrobial Properties: The DKP scaffold is found in many natural products with antimicrobial activity.[5] The specific substituents at the N-1 and C-3 positions are crucial for determining the spectrum and potency of this activity.
The chirality of the molecule is expected to play a critical role in its biological activity. The (S)-configuration will likely lead to specific interactions with chiral biological macromolecules such as enzymes and receptors, resulting in different efficacy and safety profiles compared to its (R)-enantiomer or the racemic mixture.
Conclusion
(S)-1-Benzyl-3-ethylpiperazine-2,5-dione is a chiral diketopiperazine with a well-defined three-dimensional structure. While specific experimental data for this compound is limited in the public domain, its chemical properties can be reliably inferred from the extensive body of research on the 2,5-diketopiperazine class of molecules. Its synthesis can be achieved through established peptide coupling and cyclization methodologies, allowing for stringent stereochemical control. The combination of the rigid DKP core with the lipophilic benzyl and ethyl substituents makes it an interesting candidate for further investigation in drug discovery, particularly in the areas of oncology and neuroscience. Further research is warranted to fully elucidate its specific biological activities and mechanism of action.
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